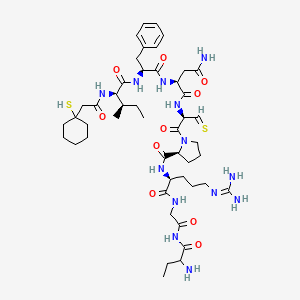
Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)- is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating the efficient production of complex peptides.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-
- **Argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-ile(2)-abu(4)-
Uniqueness
The uniqueness of this compound lies in its specific arrangement of amino acid residues and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88686-52-6 |
|---|---|
Molekularformel |
C47H73N13O10S2 |
Molekulargewicht |
1044.3 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide |
InChI |
InChI=1S/C47H73N13O10S2/c1-4-27(3)38(58-36(62)24-47(72)18-10-7-11-19-47)44(69)56-31(22-28-14-8-6-9-15-28)41(66)55-32(23-35(49)61)42(67)57-33(26-71)45(70)60-21-13-17-34(60)43(68)54-30(16-12-20-52-46(50)51)40(65)53-25-37(63)59-39(64)29(48)5-2/h6,8-9,14-15,26-27,29-34,38,72H,4-5,7,10-13,16-25,48H2,1-3H3,(H2,49,61)(H,53,65)(H,54,68)(H,55,66)(H,56,69)(H,57,67)(H,58,62)(H4,50,51,52)(H,59,63,64)/t27-,29?,30+,31+,32+,33+,34+,38-/m1/s1 |
InChI-Schlüssel |
KCDXMAZNNZDJDC-UGTPRSSHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S |
Isomerische SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(=O)C(CC)N)NC(=O)CC3(CCCCC3)S |
Synonyme |
1 (beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-Ile-4-Abu-argipressin arginine vasopressin,beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-Ile(2)-Abu(4)- argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-Ile(2)-Abu(4)- argipressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-isoleucyl(2)-aminobutanoic acid(4)- d(CH2)5(D-Ile(2),Abu(4))AVP d(CH2)5-2-Ile-4-Abu-argipressin d(CH2)5-Ile(2)-Abu(4)-AVP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















